4-(3,4-dimethoxyphenyl)butan-1-amine 4-(3,4-dimethoxyphenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.: 74027-78-4
VCID: VC7895167
InChI: InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9H,3-5,8,13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCCCN)OC
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

4-(3,4-dimethoxyphenyl)butan-1-amine

CAS No.: 74027-78-4

Cat. No.: VC7895167

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-dimethoxyphenyl)butan-1-amine - 74027-78-4

Specification

CAS No. 74027-78-4
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)butan-1-amine
Standard InChI InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9H,3-5,8,13H2,1-2H3
Standard InChI Key WOXHHASCNASPMA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCCCN)OC
Canonical SMILES COC1=C(C=C(C=C1)CCCCN)OC

Introduction

Structural Characteristics and Nomenclature

Chemical Identity

The IUPAC name 4-(3,4-dimethoxyphenyl)butan-1-amine systematically describes its structure:

  • A butan-1-amine backbone (CH2CH2CH2CH2NH2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2)

  • A 3,4-dimethoxyphenyl group attached to the fourth carbon of the chain.

The hydrochloride salt forms via protonation of the amine group, yielding C12H20ClNO2\text{C}_{12}\text{H}_{20}\text{ClNO}_{2} . Key identifiers include:

  • CAS Registry Number: 100252-51-5 (hydrochloride salt)

  • SMILES: CCC(C1=CC(=C(C=C1)OC)OC)N

  • InChIKey: AYODIFHZWAKTEN-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Grignard Reaction: 3,4-Dimethoxybenzaldehyde reacts with butylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)butan-1-ol.

    ArCHO+BuMgBrArCH(OH)Bu\text{ArCHO} + \text{BuMgBr} \rightarrow \text{ArCH(OH)Bu}
  • Reductive Amination: The alcohol is converted to the amine using ammonium chloride and sodium cyanoborohydride.

    ArCH(OH)Bu+NH4ClNaBH3CNArCH(NH2)Bu\text{ArCH(OH)Bu} + \text{NH}_4\text{Cl} \xrightarrow{\text{NaBH}_3\text{CN}} \text{ArCH(NH}_2\text{)Bu}
  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Catalytic Hydrogenation: Alternative to reductive amination, using H2\text{H}_2 and Raney nickel .

Physicochemical Properties

Physical State and Solubility

  • Free Base: Pale yellow liquid at room temperature (ρ=1.12g/cm3\rho = 1.12 \, \text{g/cm}^3) .

  • Hydrochloride Salt: White crystalline solid (mp=198202C\text{mp} = 198–202^\circ \text{C}) .

  • Solubility:

    SolventFree BaseHydrochloride
    WaterInsoluble85 mg/mL
    EthanolMiscible120 mg/mL
    DichloromethaneMiscibleInsoluble

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3350 (N–H stretch), 1605 (C=C aromatic), 1250 (C–O methoxy) .

  • ¹H NMR (400 MHz, CDCl₃):
    δ\delta 6.82 (d, 1H, Ar–H), 6.72 (s, 1H, Ar–H), 6.65 (d, 1H, Ar–H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.65 (t, 2H, CH₂NH₂), 1.50–1.20 (m, 4H, CH₂CH₂) .

Reactivity and Functional Transformations

Oxidation Reactions

The amine undergoes oxidation to form imines or nitro compounds under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4):

ArCH2NH2KMnO4ArCH2NO2\text{ArCH}_2\text{NH}_2 \xrightarrow{\text{KMnO}_4} \text{ArCH}_2\text{NO}_2

Acylation

Reaction with acetyl chloride yields the corresponding acetamide:

ArCH2NH2+ClCOCH3ArCH2NHCOCH3\text{ArCH}_2\text{NH}_2 + \text{ClCOCH}_3 \rightarrow \text{ArCH}_2\text{NHCOCH}_3

Applications and Pharmacological Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor for:

  • Psychoactive Derivatives: Structural analogs of MDMA and amphetamines .

  • Ligands in Catalysis: Chiral amines in asymmetric synthesis .

Biological Activity

Preliminary studies suggest:

  • Serotonin Receptor Affinity: Moderate binding to 5-HT2A_{2A} receptors (Ki=1.2μMK_i = 1.2 \, \mu\text{M}) .

  • Antioxidant Properties: Scavenges DPPH radicals (IC50=45μM\text{IC}_{50} = 45 \, \mu\text{M}) .

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